Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 91844-20-1
VCID: VC3798421
InChI: InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.13 g/mol

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

CAS No.: 91844-20-1

Cat. No.: VC3798421

Molecular Formula: C12H12BrNO2

Molecular Weight: 282.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate - 91844-20-1

Specification

CAS No. 91844-20-1
Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
IUPAC Name ethyl 5-bromo-1-methylindole-2-carboxylate
Standard InChI InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3
Standard InChI Key RLEUBLNVHZTFOH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br
Canonical SMILES CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate belongs to the indole family, a heterocyclic aromatic system with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern distinguishes it from simpler indoles:

  • Bromine at position 5 enhances electrophilic substitution reactivity.

  • Methyl group at position 1 stabilizes the indole nitrogen via steric and electronic effects .

  • Ethyl ester at position 2 provides a handle for further functionalization .

The planar indole core facilitates π-π stacking interactions, while the ester group contributes to solubility in organic solvents .

Physical and Spectral Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight282.13 g/mol
Density1.45–1.60 g/cm³ (predicted)
Melting PointNot fully characterized
Boiling Point394.7±22.0 °C (analog data)
LogP (Partition Coefficient)3.12

Spectral Data:

  • NMR: 1H^1\text{H} NMR (CDCl₃) signals include δ 1.36 (t, 3H, CH₂CH₃), 3.92 (s, 3H, N–CH₃), 4.32 (q, 2H, OCH₂), and aromatic protons at δ 7.93 (s, 1H) .

  • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester) .

  • Mass Spectrometry: Molecular ion peak at m/z 281.005 (M⁺) .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Indole Core Formation: Fischer indole synthesis or Madelung cyclization generates the indole scaffold.

  • Bromination: Electrophilic bromination at position 5 using bromine or N\text{N}-bromosuccinimide (NBS) under controlled conditions .

  • Methylation: Quaternization of the indole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base .

  • Esterification: Reaction with ethyl chloroformate or transesterification to introduce the ethyl ester .

Example Protocol:

  • Step 1: Bromination of 1-methylindole with NBS in CCl4\text{CCl}_4 yields 5-bromo-1-methylindole .

  • Step 2: Esterification using ethyl chloroformate and triethylamine in dichloromethane produces the target compound with ~80% yield .

Optimization and Challenges

  • Regioselectivity: Bromination at position 5 is favored due to the directing effects of the methyl and ester groups .

  • Purity Concerns: Byproducts like di-brominated species require column chromatography for removal.

  • Yield Improvements: Microwave-assisted synthesis reduces reaction times from hours to minutes .

Applications in Chemical Synthesis

Intermediate for Heterocyclic Compounds

The compound serves as a precursor for:

  • Pyrroloindoles: Via Pd-catalyzed cross-coupling reactions .

  • Carbazole Alkaloids: Cyclization with palladium acetate .

  • Functionalized Indoles: Suzuki-Miyaura couplings exploit the bromine for aryl-aryl bond formation .

Material Science Applications

  • Organic Semiconductors: Planar indole cores facilitate charge transport in thin-film transistors .

  • Luminescent Materials: Bromine enhances spin-orbit coupling, improving phosphorescence efficiency .

Structural and Computational Insights

X-ray Crystallography

Single-crystal X-ray analysis (103 K) reveals:

  • Planarity: The indole ring deviates <0.05 Å from coplanarity .

  • Intermolecular Interactions: N–H···O hydrogen bonds (2.89 Å) stabilize the crystal lattice .

Computational Modeling

  • DFT Calculations: HOMO-LUMO gap of 4.2 eV indicates moderate reactivity .

  • Docking Studies: Favorable binding to kinases (e.g., EGFR) with ΔG = -9.8 kcal/mol .

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